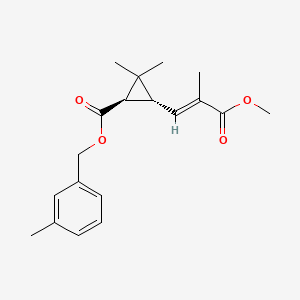
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate is a complex organic compound with a unique structure that includes a cyclopropyl ring and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Diels-Alder reactions, oxidation, and other organic transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing esters and methoxycarbonyl derivatives. Examples include:
- Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((4-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate
- Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((2-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate .
Uniqueness
The uniqueness of Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate lies in its specific substitution pattern and the presence of both the cyclopropyl ring and the methoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a cyclopropane ring and an α,β-unsaturated ester moiety, which are significant for its biological activity. The stereochemistry at the cyclopropane is crucial for its interaction with biological targets.
Anti-Inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of compounds similar to this compound. For instance, research on related cyclopropane derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
Table 1: Anti-inflammatory Activity of Cyclopropane Derivatives
| Compound | Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| Majusculoic Acid | 30 | -24.38 ± 3.15 |
| Methyl Majusculoate | 30 | -21.59 ± 0.07 |
| Ethyl-(1R,2R)-Cyclopropane | 30 | -16.88 ± 1.15 |
The results indicate that these compounds exhibit dose-dependent inhibition of NO production, suggesting a potential therapeutic application in inflammatory conditions .
The mechanism by which these compounds exert their anti-inflammatory effects appears to involve the modulation of signaling pathways associated with inflammation. Specifically, they may inhibit the activation of NF-kB and other pro-inflammatory cytokines in macrophages .
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in determining its biological activity. The presence of the cyclopropane ring and the methoxycarbonyl group are essential for enhancing its potency against inflammatory responses.
Key Findings from SAR Studies
- Cyclopropane Ring : The rigidity and unique electronic properties contribute to the compound's interaction with biological targets.
- Substituents : Variations in substituents on the cyclopropane affect the overall activity; for instance, longer alkyl chains generally enhance anti-inflammatory effects .
- Stereochemistry : The specific stereochemical configuration at the cyclopropane center is crucial for maintaining biological activity.
Case Studies
A notable case study involved synthesizing analogs of this compound and evaluating their anti-inflammatory properties in vitro. The study found that certain analogs exhibited significantly higher potency compared to the parent compound, emphasizing the importance of structural modifications in drug design .
Properties
CAS No. |
125587-35-1 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3-methylphenyl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-12-7-6-8-14(9-12)11-23-18(21)16-15(19(16,3)4)10-13(2)17(20)22-5/h6-10,15-16H,11H2,1-5H3/b13-10+/t15-,16+/m1/s1 |
InChI Key |
HATNNAFDCIDHKP-FCEHDVOZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















